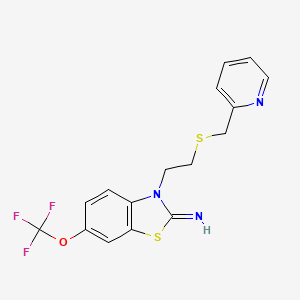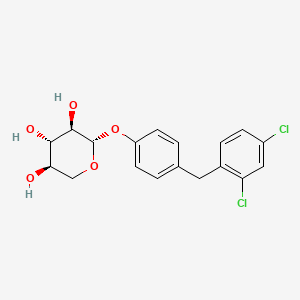
beta-D-Xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl: is a chemical compound that belongs to the class of xylopyranosides Xylopyranosides are glycosides derived from xylose, a sugar commonly found in plant cell walls This compound is characterized by the presence of a beta-D-xylopyranoside moiety linked to a 4-((2,4-dichlorophenyl)methyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl typically involves the glycosylation of a suitable acceptor with a protected xylose donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where enzymes like beta-xylosidase are used to catalyze the glycosylation reaction. This method is advantageous due to its specificity and mild reaction conditions, which minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl is used as a substrate in enzymatic assays to study the activity of beta-xylosidase. It serves as a model compound to investigate glycosidic bond formation and cleavage .
Biology: In biological research, this compound is used to inhibit the biosynthesis of heparan sulfate proteoglycans, which are essential components of the extracellular matrix. This inhibition is valuable in studying cell signaling and tissue development .
Industry: Industrially, this compound is used in the synthesis of surfactants and emulsifiers due to its amphiphilic nature. It is also employed in the production of biodegradable polymers .
Mécanisme D'action
The mechanism of action of beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl involves its interaction with specific enzymes and proteins. For instance, as an inhibitor of heparan sulfate proteoglycan biosynthesis, it binds to the active site of the enzyme, preventing the addition of xylose residues to the growing glycosaminoglycan chain. This inhibition disrupts the normal function of proteoglycans in cell signaling and tissue development .
Comparaison Avec Des Composés Similaires
- 4-Nitrophenyl beta-D-xylopyranoside
- 4-Nitrophenyl alpha-D-xylopyranoside
- 4-Nitrophenyl beta-D-glucopyranoside
- 4-Nitrophenyl alpha-D-galactopyranoside
Uniqueness: Beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for studying enzyme inhibition and developing new pharmaceuticals .
Propriétés
Numéro CAS |
147029-84-3 |
|---|---|
Formule moléculaire |
C18H18Cl2O5 |
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-[4-[(2,4-dichlorophenyl)methyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H18Cl2O5/c19-12-4-3-11(14(20)8-12)7-10-1-5-13(6-2-10)25-18-17(23)16(22)15(21)9-24-18/h1-6,8,15-18,21-23H,7,9H2/t15-,16+,17-,18+/m1/s1 |
Clé InChI |
OYKIHUWUINDFAK-XDNAFOTISA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2=CC=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


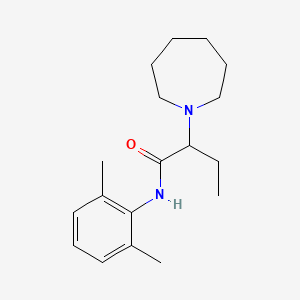
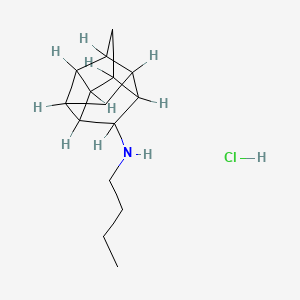
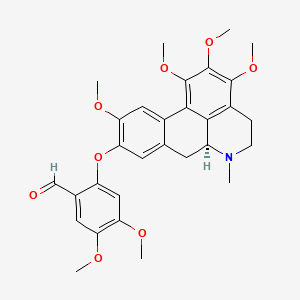
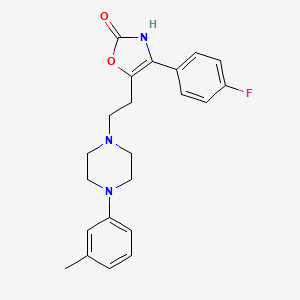
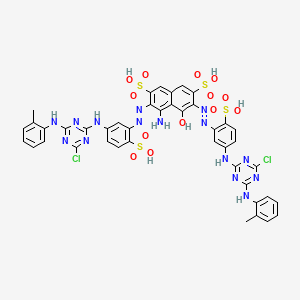

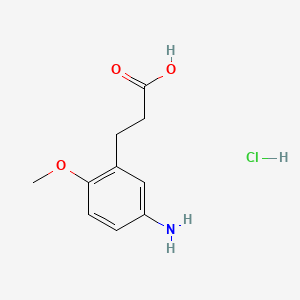
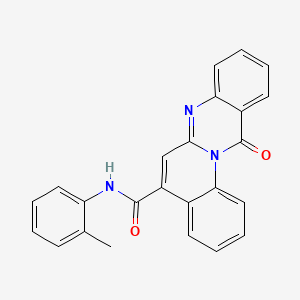
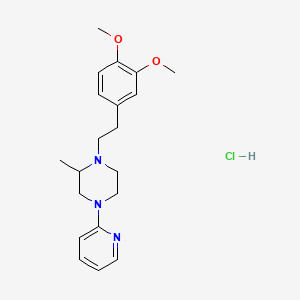
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
